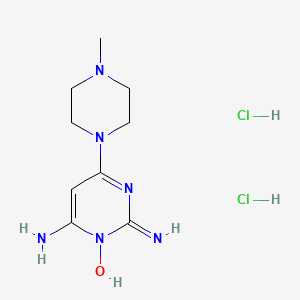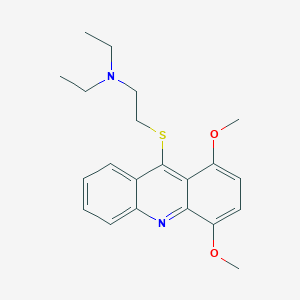
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with methoxy groups and a thioether linkage to a diethylaminoethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the methoxylated acridine with a thiol compound, such as ethanethiol, under basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the reaction of the thioether intermediate with diethylamine in the presence of a suitable base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acridine core or the thioether linkage, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives and thioether-reduced products.
Substitution: Functionalized acridine derivatives with various substituents.
科学研究应用
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant coloration.
作用机制
The mechanism of action of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine involves its interaction with biological macromolecules, such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various cellular pathways.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine stands out due to its unique combination of methoxy and thioether substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
141992-60-1 |
|---|---|
分子式 |
C21H26N2O2S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-(1,4-dimethoxyacridin-9-yl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)13-14-26-21-15-9-7-8-10-16(15)22-20-18(25-4)12-11-17(24-3)19(20)21/h7-12H,5-6,13-14H2,1-4H3 |
InChI 键 |
JZXAAMBURSYXLD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


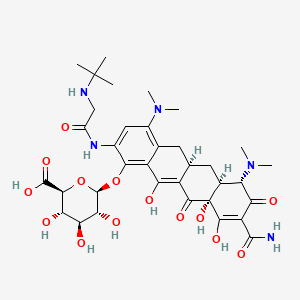

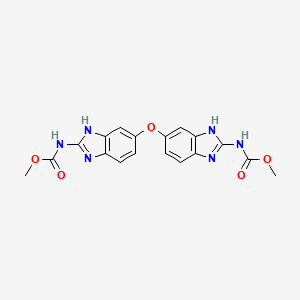
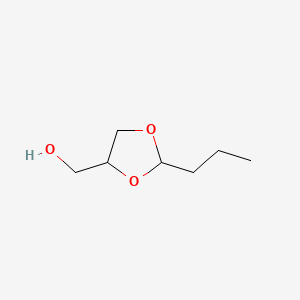
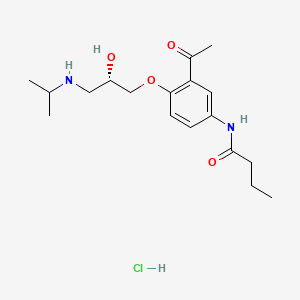
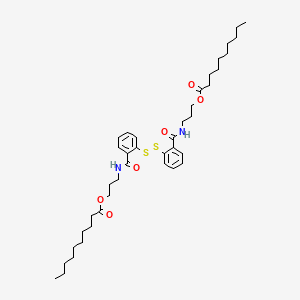

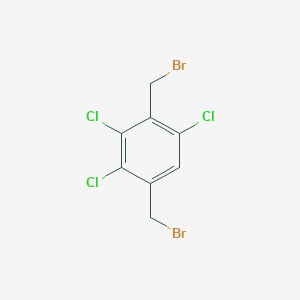

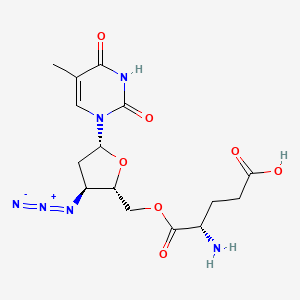
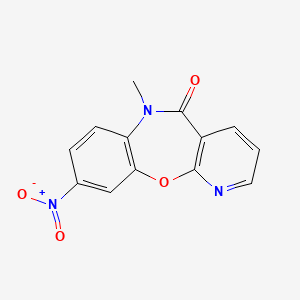
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)

